molecular formula C11H20O2 B2659767 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane CAS No. 2411252-63-4

2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane

Cat. No. B2659767
CAS RN: 2411252-63-4
M. Wt: 184.279
InChI Key: JLFVXYKUXYSLAE-UHFFFAOYSA-N
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Description

2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane is a chemical compound with the molecular formula C11H20O2 . It is a liquid at room temperature . The IUPAC name for this compound is 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane .


Synthesis Analysis

The synthesis of 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane or similar compounds often involves a formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane can be represented by the InChI code: 1S/C11H20O2/c1-12-11(13-2)7-10-6-8-3-4-9(10)5-8/h8-11H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane has a molecular weight of 184.28 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis and Reactivity : The synthesis of bicyclo[4.1.0]hept-1,6-ene and its derivatives demonstrates the compound's potential in forming diastereomeric and crystalline structures through dimerization and oxidation processes. These findings have implications for the development of new synthetic routes in organic chemistry (Billups et al., 1996).

Catalysis

  • Ruthenium Complex-Catalyzed Dimerization : Novel catalytic processes involving ruthenium complexes have been developed for dimerizing norbornadiene to produce pentacyclo[6.6.0.02,6.03,13.010,14]tetradeca-4,11-diene, demonstrating the utility of such compounds in complex catalytic reactions (Mitsudo et al., 1999).

Intermediates for Synthesis

  • Prostanoid Synthons : 6,6-Dimethoxy bicyclo[3.2.0]heptan-2-one has been identified as a precursor for prostanoid synthons, highlighting its role in synthesizing bioactive compounds (Keukeleire et al., 2010).

Structural Analysis

  • Rigid Nature of Bicyclo[2.2.1]heptane Unit : Studies on dioxolane derivatives of D-camphorquinone emphasize the rigidity of the bicyclo[2.2.1]heptane unit, contributing to the understanding of molecular structures and packing patterns in crystalline forms (Clegg et al., 1995).

Polymerization and Reactivity

  • Polymerization of Dioxabicyclo[2.2.1]heptanes : The synthesis and reactivity of 2,6- and 2,7-dioxabicyclo[2.2.1]-heptanes have been explored, revealing their potential in producing polymers through cationic polymerization, which could have applications in materials science (Hall et al., 2007).

Safety and Hazards

The safety information available indicates that 2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane is potentially hazardous. The hazard statements associated with this compound include H226, H315, H319, and H335 . These codes correspond to flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-(2,2-dimethoxyethyl)bicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-12-11(13-2)7-10-6-8-3-4-9(10)5-8/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFVXYKUXYSLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1CC2CCC1C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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